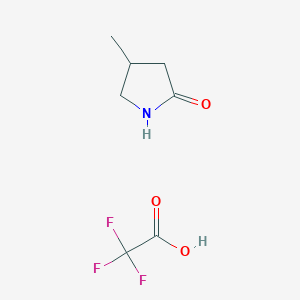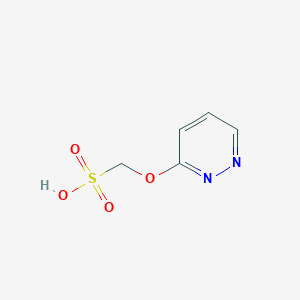![molecular formula C18H19F2NO2 B12606956 Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester CAS No. 651312-15-1](/img/structure/B12606956.png)
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a diphenylmethylamino group, and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester typically involves multiple steps. One common method is the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-[(diphenylmethyl)amino]-3-oxo-, ethyl ester
- Propanoic acid, 2,3-dibromo-, ethyl ester
- Propanoic acid, 2-methyl-, ethyl ester
Uniqueness
Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester is unique due to the presence of the diphenylmethylamino group and the two fluorine atoms. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
651312-15-1 |
|---|---|
Formule moléculaire |
C18H19F2NO2 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
ethyl 3-(benzhydrylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C18H19F2NO2/c1-2-23-17(22)18(19,20)13-21-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,21H,2,13H2,1H3 |
Clé InChI |
AORCZWNXHQYMLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CNC(C1=CC=CC=C1)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)

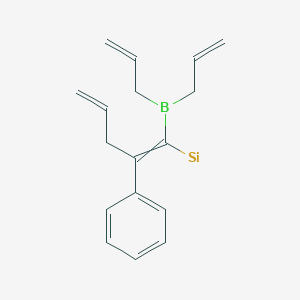

![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

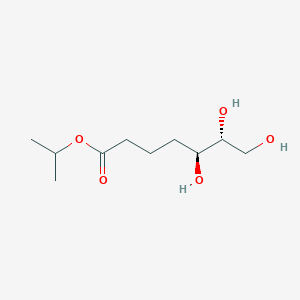
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)

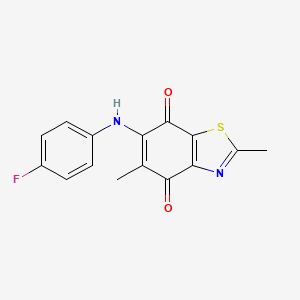
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
